DMT-dG(tac) Phosphoramidite
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Overview
Description
DMT-dG(tac) Phosphoramidite is a compound used in the synthesis of oligonucleotides. It is a TAC (tert.-butylphenoxyacetyl) protected phosphoramidite, which allows for ultra-fast and easy deprotection under mild conditions. This compound is particularly suitable for oligonucleotides with base-labile monomers and reporters, as well as in-situ synthesis schemes on glass surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dG(tac) Phosphoramidite involves the substitution of standard protecting groups with the labile TAC protecting group. This substitution results in ultra-fast and easy deprotection under mild conditions. The deprotection of the TAC group is completed in concentrated ammonia within 15 minutes at 55°C or two hours at room temperature .
Industrial Production Methods
In industrial settings, this compound is produced using automated oligonucleotide synthesizers. These synthesizers complete sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligonucleotides . The high coupling efficiency of Proligo’s DNA phosphoramidites leads to high-yield and high-quality oligonucleotides .
Chemical Reactions Analysis
Types of Reactions
DMT-dG(tac) Phosphoramidite undergoes various chemical reactions, including deprotection, coupling, and detritylation. The deprotection of oligonucleotide synthesis products with the AMA reagent is ultra-fast, requiring only 10 minutes at 65°C .
Common Reagents and Conditions
Deprotection Reagent: AMA reagent (a mixture of ≥25% ammonia in water with 40% aqueous methylamine I/I, v/v).
Solvent: Acetonitrile, with no need to add co-solvents such as dimethylformamide or methylene chloride.
Major Products Formed
The major products formed from these reactions are high-purity and high-yield oligonucleotides. The application of dA(tac) minimizes depurination and improves the quality of oligonucleotides .
Scientific Research Applications
DMT-dG(tac) Phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
DNA Synthesis: Used in the synthesis of oligonucleotides for various research purposes.
In-Situ Synthesis: Suitable for in-situ synthesis schemes on glass surfaces.
Base-Labile Monomers and Reporters: Ideal for oligonucleotides with base-labile monomers and reporters due to its ultra-fast and easy deprotection.
Mechanism of Action
The mechanism of action of DMT-dG(tac) Phosphoramidite involves the substitution of standard protecting groups with the labile TAC protecting group. This substitution allows for ultra-fast and easy deprotection under mild conditions, making it suitable for oligonucleotides with base-labile monomers and reporters . The deprotection of oligonucleotide synthesis products with the AMA reagent is ultra-fast, requiring only 10 minutes at 65°C .
Comparison with Similar Compounds
DMT-dG(tac) Phosphoramidite is unique due to its TAC protecting group, which allows for ultra-fast and easy deprotection under mild conditions. Similar compounds include:
DMT-dG(dmf) Phosphoramidite: Uses a dimethylformamidine (dmf) base-protecting group, enabling the rapid synthesis of high-purity, high-yield oligonucleotides.
DMT-dC(tac) Phosphoramidite: Can directly substitute for DMT-dC(bz) Phosphoramidite.
The uniqueness of this compound lies in its ability to minimize depurination and improve the quality of oligonucleotides .
Properties
Molecular Formula |
C52H62N7O9P |
---|---|
Molecular Weight |
960.1 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C52H62N7O9P/c1-34(2)59(35(3)4)69(66-29-13-28-53)68-43-30-46(58-33-54-47-48(58)56-50(57-49(47)61)55-45(60)32-64-42-26-16-36(17-27-42)51(5,6)7)67-44(43)31-65-52(37-14-11-10-12-15-37,38-18-22-40(62-8)23-19-38)39-20-24-41(63-9)25-21-39/h10-12,14-27,33-35,43-44,46H,13,29-32H2,1-9H3,(H2,55,56,57,60,61)/t43-,44+,46+,69?/m0/s1 |
InChI Key |
MCBSUBQIVLOCIW-YEZUPXOUSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=C(C=C7)C(C)(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=C(C=C7)C(C)(C)C |
Origin of Product |
United States |
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